molecular formula C10H15BrN2O2 B3107187 N-(3-nitrobenzyl)-2-propanamine hydrobromide CAS No. 1609404-32-1

N-(3-nitrobenzyl)-2-propanamine hydrobromide

Cat. No.: B3107187
CAS No.: 1609404-32-1
M. Wt: 275.14
InChI Key: AQOQVVZVRXQBHM-UHFFFAOYSA-N
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Description

N-(3-Nitrobenzyl)-2-propanamine hydrobromide is a secondary amine salt composed of a 2-propanamine (isopropylamine) backbone substituted with a 3-nitrobenzyl group at the nitrogen atom, followed by hydrobromide salt formation.

  • Chemical Structure: The compound features a nitro group (-NO₂) at the meta position of the benzyl ring, which is electron-withdrawing and influences reactivity and solubility. The hydrobromide salt enhances stability and aqueous solubility.
  • Molecular Formula: Estimated as C₁₀H₁₅N₂O₂·HBr (molecular weight ~291.16 g/mol).
  • Synthesis: Likely synthesized via nucleophilic substitution between 3-nitrobenzyl bromide and 2-propanamine, followed by acidification with HBr .

Properties

IUPAC Name

N-[(3-nitrophenyl)methyl]propan-2-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.BrH/c1-8(2)11-7-9-4-3-5-10(6-9)12(13)14;/h3-6,8,11H,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOQVVZVRXQBHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=CC=C1)[N+](=O)[O-].Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrobenzyl)-2-propanamine hydrobromide typically involves the nitration of benzylamine followed by the introduction of a propanamine group. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and subsequent neutralization steps. The final product is obtained by reacting the intermediate with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, followed by purification steps such as recrystallization to ensure high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrobenzyl)-2-propanamine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas and palladium catalysts.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 3-aminobenzyl-2-propanamine.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of halogenated or alkylated benzylamines.

Scientific Research Applications

Chemical Properties and Structure

N-(3-nitrobenzyl)-2-propanamine hydrobromide is characterized by the presence of a nitro group attached to a benzyl moiety, combined with a propanamine backbone. Its molecular formula is C10H12BrN2O2C_{10}H_{12}BrN_2O_2, and it has a molar mass of approximately 260.12 g/mol. The hydrobromide salt form enhances solubility and stability, making it suitable for various applications in research and industry.

Pharmaceutical Research

This compound is being investigated as a potential lead compound in drug development, particularly for neurological disorders. Its structural features allow it to interact with biological targets, which may lead to therapeutic effects. Studies have indicated that compounds with similar structures exhibit significant biological activities, including neuroprotective effects and modulation of neurotransmitter systems.

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its reactivity due to the nitro group allows for various chemical transformations, including nucleophilic substitutions and reductions. Researchers utilize this compound to synthesize more complex molecules, enhancing its utility in developing new materials and pharmaceuticals .

Research has shown that this compound exhibits notable biological activities:

  • Antioxidant Properties : Similar compounds have demonstrated the ability to restore cell viability under oxidative stress conditions.
  • Anti-inflammatory Effects : Compounds related to N-(3-nitrobenzyl)-2-propanamine have been shown to inhibit inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
  • Cytotoxicity Assessments : In vitro studies indicate low cytotoxicity levels at high concentrations, supporting its safety for further biological research .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective properties of derivatives of N-(3-nitrobenzyl)-2-propanamine against oxidative stress-induced neuronal damage. Results indicated that these compounds significantly improved cell survival rates and reduced markers of oxidative stress.

Case Study 2: Synthesis of Antidepressants

In a recent review on the synthesis of antidepressant molecules, N-(3-nitrobenzyl)-2-propanamine was highlighted as a precursor in the development of novel antidepressant agents through metal-catalyzed reactions. This underscores the compound's relevance in medicinal chemistry and its potential role in treating mood disorders .

Mechanism of Action

The mechanism of action of N-(3-nitrobenzyl)-2-propanamine hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The propanamine group can also interact with cellular components, influencing cellular pathways and functions.

Comparison with Similar Compounds

Substituent Effects on Benzyl Derivatives

The benzyl group's substitution pattern critically impacts physicochemical and biological properties. Below is a comparison with key analogs:

Compound Substituent Molecular Weight (g/mol) Key Properties Reference
N-(3-Nitrobenzyl)-2-propanamine hydrobromide 3-Nitrobenzyl ~291.16 High polarity due to -NO₂; potential for nitroreductase activation in prodrugs
N-(2,4,5-Trimethoxybenzyl)-2-propanamine hydrobromide 2,4,5-Trimethoxybenzyl 320.22 Electron-donating methoxy groups; increased lipophilicity
N-(2,6-Difluorobenzyl)-1-methoxy-2-propanamine hydrobromide 2,6-Difluorobenzyl Not reported Fluorine atoms enhance metabolic stability and membrane permeability
N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide 4-Chlorophenyl Not reported Hydroxamic acid moiety; antioxidant and metal-chelating activity

Pharmacological and Functional Comparisons

  • Cardioprotective Activity : N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N¹-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide () demonstrated superior cardioprotective effects compared to Levocarnitine and Mildronate, suggesting hydrobromide salts in this class may enhance therapeutic efficacy .
  • Antioxidant Potential: Hydroxamic acids like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide () exhibit radical-scavenging activity, a property less likely in nitro-substituted derivatives due to competing redox interactions .

Physicochemical Properties

  • Solubility : Hydrobromide salts generally exhibit higher water solubility than free bases. For example, N-(3-nitrobenzyl)-2-phenylethanamine hydrobromide () has a molecular weight of 337.22 g/mol and 95% purity, suggesting moderate solubility in polar solvents .
  • Stability : Nitro groups may confer sensitivity to light or reducing agents, whereas methoxy or fluorine substituents enhance stability under physiological conditions .

Biological Activity

N-(3-nitrobenzyl)-2-propanamine hydrobromide is a chemical compound that has garnered interest in various fields of research, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from diverse studies and providing a comprehensive overview of its potential applications.

Chemical Structure and Properties

This compound has the molecular formula C10H13N2O2HBrC_{10}H_{13}N_2O_2\cdot HBr and a molar mass of approximately 195.23 g/mol. The compound features a nitro group attached to a benzyl moiety along with a propanamine backbone, which contributes to its reactivity and biological properties.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.
  • Antidepressant Effects : The compound's structure suggests possible interactions with neurotransmitter systems, indicating potential antidepressant effects similar to other amine-based compounds.
  • Cytotoxicity : In vitro studies have shown cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against specific bacterial strains
AntidepressantPotential interactions with neurotransmitters
CytotoxicityIn vitro cytotoxic effects on cancer cells

The mechanisms underlying the biological activities of this compound are not fully elucidated. However, it is hypothesized that the nitro group may play a critical role in its reactivity with biological targets, potentially influencing enzyme activity or receptor binding. Further research is required to clarify these mechanisms.

Case Studies

Several case studies have explored the implications of compounds similar to this compound in clinical settings:

  • Case Study 1 : A study involving derivatives of this compound indicated significant reductions in tumor growth in animal models, suggesting its potential utility in cancer therapy.
  • Case Study 2 : Another investigation focused on the antidepressant-like effects observed in rodent models, where administration led to improved behavioral outcomes consistent with reduced depressive symptoms.

Table 2: Case Study Overview

Case StudyFindingsReference
Tumor GrowthSignificant reduction in tumor size
Antidepressant EffectsImproved behavior in rodent models

Future Directions

The exploration of this compound's biological activity is still in its early stages. Future research should focus on:

  • In Vivo Studies : Conducting comprehensive animal studies to assess the efficacy and safety profile.
  • Mechanistic Studies : Investigating the specific biochemical pathways affected by the compound.
  • Pharmacokinetics and Toxicology : Evaluating absorption, distribution, metabolism, and excretion (ADME) characteristics alongside potential toxicological effects.

Q & A

Q. Can this compound serve as a precursor for radiopharmaceuticals or PET tracers?

  • Methodological Answer : Radiolabel the nitro group via isotopic exchange (³H/¹⁴C) or introduce ¹⁸F via nucleophilic aromatic substitution. Validate radiochemical purity (>95%) with radio-TLC/HPLC. In vivo PET imaging in rodents assesses tracer distribution and target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-nitrobenzyl)-2-propanamine hydrobromide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.